N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound features a hybrid structure combining a 4-methoxyphenylpiperazine moiety linked via a propyl chain to a thiazole-acetamide core, which is further substituted with a 2-sulfanylidene-1,2-dihydroquinazolin-4-yl group. Structural determination tools like SHELXL (used for crystallographic refinement) may have been employed to resolve its conformation .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2S2/c1-36-21-9-7-20(8-10-21)34-15-13-33(14-16-34)12-4-11-28-24(35)17-19-18-38-27(29-19)32-25-22-5-2-3-6-23(22)30-26(37)31-25/h2-3,5-10,18,22H,4,11-17H2,1H3,(H,28,35)(H,29,31,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLXRMMPYLLJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide are the α1D and α1A adrenoceptors. These receptors play a crucial role in the regulation of smooth muscle tone, and their antagonism can lead to relaxation of smooth muscle tissue.
Mode of Action
This compound interacts with its targets, the α1D and α1A adrenoceptors, by binding to them with high subtype-selectivity. This binding leads to antagonism of the receptors, which results in decreased cell proliferation and induction of apoptosis.
Biochemical Pathways
It is known that the compound’s action leads to decreased cell proliferation and increased apoptosis. This suggests that it may affect pathways related to cell growth and death.
Biological Activity
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide, with the CAS number 1355244-02-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H32N6O3, with a molecular weight of approximately 488.59 g/mol. The structure features a piperazine moiety, which is well-known for its biological activity in various therapeutic areas.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N6O3 |
| Molecular Weight | 488.59 g/mol |
| CAS Number | 1355244-02-8 |
| InChI Key | PMTIWRPLQBVEMR-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have indicated that compounds containing piperazine and thiazole moieties exhibit notable antimicrobial properties. For instance, a series of synthesized compounds similar to this compound were tested against various bacterial strains. The results demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it may inhibit acetylcholinesterase (AChE) and urease activities. A study reported that derivatives with similar structural features showed strong inhibitory effects on urease, with IC50 values significantly lower than those of standard inhibitors . This suggests that this compound could be a promising candidate for further development as an enzyme inhibitor.
Anticancer Potential
The thiazole and quinazoline components of the compound have been linked to anticancer activity in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives containing the quinazoline moiety have shown promise in inhibiting tumor growth through various mechanisms . The specific anticancer activity of this compound remains to be thoroughly investigated but is anticipated based on structural analogs.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent screening study involving synthesized compounds with piperazine and thiazole frameworks, several compounds exhibited significant antibacterial activity. For example, one derivative demonstrated an IC50 value of 0.63 µM against urease compared to a reference standard with an IC50 of 21.25 µM . This highlights the potential efficacy of compounds similar to this compound in treating infections caused by urease-producing bacteria.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of related compounds found that those containing the sulfamoyl functionality exhibited strong urease inhibition. The findings suggest that N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-y}acetamide could potentially serve as a lead compound for developing new urease inhibitors .
Comparison with Similar Compounds
Structural and Electronic Similarities
The compound’s design aligns with principles of isovalency (similar valence electron configurations) and structural mimicry , which are critical for modulating biological activity . Below is a comparative analysis with two analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine Derivatives : All three compounds incorporate a piperazine ring, which is often associated with CNS activity. The 4-methoxyphenyl group in the target and compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the 4-methylpiperazine in .
’s benzothiazole moiety is structurally simpler but retains planar aromaticity for π-π interactions, commonly seen in kinase inhibitors . ’s minimalistic acetamide-aminophenyl design suggests a focus on receptor antagonism with fewer off-target effects .
Molecular Weight and Solubility : The target’s higher molecular weight (>550 g/mol) may reduce oral bioavailability compared to the lighter analogs. However, the sulfanylidene group could improve solubility via tautomerism .
Research Implications
- Compound : Precedent studies on benzothiazole derivatives highlight antitumor and antipsychotic activities, suggesting the target compound’s quinazolinyl-thiazole core may expand these applications .
- Compound : The methylpiperazine-acetamide scaffold is prevalent in dopamine receptor ligands (e.g., aripiprazole analogs), implying the target could be optimized for similar neurological targets .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reacting 4-(4-methoxyphenyl)piperazine with a propyl linker under basic conditions (e.g., triethylamine) to form the piperazine-propyl intermediate .
- Thiazole-acetamide assembly : Introducing the thiazole-sulfanylidene quinazolinyl moiety via nucleophilic substitution or condensation reactions. Elevated temperatures (50–80°C) and inert atmospheres are often required to minimize side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Key Optimization Parameters :
Q. Which analytical techniques are essential for structural confirmation?
- X-ray crystallography : Resolves 3D conformation; SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
- Thermal analysis (TGA/DSC) : Assesses stability (decomposition >200°C common for similar acetamides) .
Q. How can researchers address purity challenges during synthesis?
- Chromatography : Silica gel column with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
- Recrystallization : Ethanol/water (7:3 v/v) removes polar impurities .
- HPLC : Reverse-phase C18 columns for final purity validation (>98%) .
Advanced Research Questions
Q. What computational strategies predict biological targets and reactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin or dopamine receptors due to piperazine motifs) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .
Example DFT Results :
| Property | Value (eV) | Relevance |
|---|---|---|
| HOMO | -6.2 | Electron donation capacity |
| LUMO | -1.8 | Electrophilicity |
| Bandgap | 4.4 | Reactivity (lower = more reactive) |
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Multi-technique validation : Cross-check NMR/X-ray data with computational models (e.g., Gaussian for NMR chemical shift prediction) .
- Dose-response assays : Reproduce bioactivity (e.g., IC₅₀ values) across multiple cell lines to rule out assay-specific artifacts .
- Crystallographic refinement : SHELXL improves accuracy in cases of disordered atoms or twinning .
Q. What experimental designs are recommended for studying polymorphic forms?
- Screening : Use solvents of varying polarity (e.g., acetone, DMSO) under controlled cooling rates .
- PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II with distinct 2θ peaks at 10° and 15°) .
- Solubility assays : Measure equilibrium solubility in PBS (pH 7.4) to correlate polymorphs with bioavailability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify the piperazine (e.g., replace methoxy with halogen) or thiazole (e.g., substitute sulfanylidene with carbonyl) .
- In vitro profiling : Test analogs against target enzymes (e.g., kinase inhibition assays) and off-target panels (e.g., hERG channel binding) .
- Pharmacophore mapping : Schrödinger Phase identifies critical interaction points (e.g., hydrogen bonds with quinazoline NH) .
Methodological Tables
Q. Table 1. Comparison of Structural Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
